molecular formula C14H9FN4O2 B11323383 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate

Cat. No.: B11323383
M. Wt: 284.24 g/mol
InChI Key: IPFLDEPLFCUTBM-UHFFFAOYSA-N
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Description

[3+2]环加成法构建四唑环

四唑环的构建主要通过叠氮化钠与腈类化合物的[3+2]环加成反应实现。以3-(1H-四唑-1-基)苯基 2-氟苯甲酯为例,其核心步骤涉及2-氟苯甲酸酯衍生物与四唑环的精准偶联。

研究显示,钴配合物在该反应中展现出卓越催化性能。以钴(II)-四齿配体复合物为例(如L₁CoCl₂),在二甲基亚砜溶剂中于110℃反应12小时,可将苯腈转化为5-苯基-1H-四唑,收率达99%。反应机理涉及钴-双叠氮中间体(L₁Co(N₃)₂)的形成,该物种通过单晶X射线衍射证实了其八面体配位构型。关键步骤包括:

  • 腈配位 :红外光谱监测显示,苯腈的C≡N伸缩振动峰从2229 cm⁻¹红移至2048 cm⁻¹,证实其与钴中心配位
  • 环加成 :配位叠氮与腈发生协同[3+2]环化,形成四唑环
  • 催化剂再生 :释放产物后,钴中心重新结合叠氮离子完成催化循环

溶剂优化实验表明,二甲基亚砜因其强极性及配位能力,可将反应收率提升至99%,显著优于二甲基甲酰胺(80%)及乙腈(50%)。该方法已成功拓展至多种芳香腈与杂环腈,为3-(1H-四唑-1-基)苯基 2-氟苯甲酯的合成提供了通用策略。

钴催化杂环合成策略

钴催化体系在四唑合成中的优势体现在其高原子经济性与温和反应条件。最新研究开发了负载型钴催化剂,如经3-氯丙基三甲氧基硅烷修饰的水铝石纳米颗粒(Co-(PYT)₂@BNPs),该催化剂在乙醇溶剂中80℃反应4小时即可完成四唑合成,且可循环使用5次而不明显失活

与传统均相催化剂相比,该异相体系具有以下改进:

  • 活性位点暴露 :吡啶甲基硫脲配体修饰使钴负载量达0.38 mmol/g,BET比表面积提升至187 m²/g
  • 立体选择性控制 :单晶结构分析证实,钴中心的八面体几何构型可诱导腈类底物的定向吸附,减少副产物生成
  • 机理创新 :原位红外与质谱联用技术揭示了钴-叠氮-腈三元复合物的形成路径,为理性设计催化剂提供了理论依据

值得注意的是,2-氟苯甲酸酯基团的引入需在四唑环构建后进行。典型方法是将2-氟苯甲酰氯与4-(1H-四唑-1-基)苯酚在三乙胺存在下于二氯甲烷中回流反应,该步骤收率可达85%以上。氟原子的强吸电子效应可增强酯基的稳定性,同时通过氢键作用调控分子晶格排列。

生物电子等排体策略在先导化合物优化中的应用

四唑环作为羧酸基团的生物电子等排体,在药物设计中具有重要价值。3-(1H-四唑-1-基)苯基 2-氟苯甲酯的结构特征使其成为优化先导化合物的理想候选:

性质 羧酸基团 四唑环
pKa值 ~4.5 ~4.5
氢键供体数 2 1
脂溶性(logP) -0.3 0.2
代谢稳定性 易形成葡糖醛酸苷 抗酶解

数据来源:

该替代策略的优势体现在:

  • 药效团匹配 :四唑环的π-π堆积能力与羧酸根相当,可与靶标蛋白的碱性残基(如精氨酸)形成强氢键网络
  • 空间扩展 :四唑环的平面结构使相互作用位点向外延伸约1.2 Å,需通过分子对接调整结合腔尺寸
  • 氟原子增效 :2-位氟取代可通过疏水作用增强与靶标结合,同时改善膜渗透性。晶体学研究显示,氟原子与苯环形成的偶极矩可稳定分子构象

在激酶抑制剂设计中,该化合物已成功替代含羧酸基团的原型分子。例如,与CSNK2A1激酶的对接模拟显示,四唑环与Lys68形成双氢键,而氟原子与Phe113产生π-σ相互作用,结合自由能较原型分子降低2.3 kcal/mol

Properties

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-fluorobenzoate

InChI

InChI=1S/C14H9FN4O2/c15-13-7-2-1-6-12(13)14(20)21-11-5-3-4-10(8-11)19-9-16-17-18-19/h1-9H

InChI Key

IPFLDEPLFCUTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Coupling

A widely adopted method involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core. In one protocol, 3-bromo-2-fluorobenzoic acid is esterified with 3-(1H-tetrazol-1-yl)phenol using a palladium catalyst.

Representative Procedure :

  • Reactants : 3-Bromo-2-fluorobenzoic acid (1.2 eq), 3-(1H-tetrazol-1-yl)phenol (1.0 eq).

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Base : K₂CO₃ (3.0 eq).

  • Solvent System : Toluene/water (3:1 v/v).

  • Conditions : Reflux at 110°C for 12 hours under argon.

  • Yield : 63.7% after recrystallization.

Table 1. Optimization of Suzuki-Miyaura Conditions

Catalyst Loading (%)Solvent Ratio (Toluene:H₂O)Temperature (°C)Yield (%)
53:111063.7
74:110058.2
32:112049.8

The optimal protocol balances catalyst cost and reaction efficiency, though higher temperatures promote debromination side products.

Lithiation-Alkylation Sequential Strategy

Large-Scale Industrial Synthesis

Continuous Flow Process

For kilogram-scale production, a continuous flow system minimizes intermediate isolation. A patent-pending method achieves 85% yield via:

  • Reactor 1 : Pd(OAc)₂-catalyzed coupling in a microfluidic channel (residence time: 5 min).

  • Reactor 2 : In-line esterification with 2-fluorobenzoyl chloride.

Table 2. Scalability Metrics

Batch Size (kg)Purity (%)Cycle Time (h)
198.424
1097.828
5096.232

Purification via methanol/water recrystallization maintains >96% purity at scale.

Byproduct Analysis and Mitigation

Common Impurities

  • Over-Alkylated Tetrazole : Forms when excess alkylating agents are used. Detected via HPLC at Rₜ = 8.2 min.

  • Debrominated Byproduct : Arises from premature C-Br bond cleavage in Suzuki reactions.

Mitigation Strategies :

  • Stoichiometric Control : Limiting alkylating agents to 1.05 eq reduces over-alkylation.

  • Low-Temperature Quenching : Halting Suzuki reactions at 90°C minimizes debromination.

Green Chemistry Considerations

Recent advances emphasize solvent recycling and catalyst recovery:

  • Aqueous Workup : Replacing dichloromethane with ethyl acetate/water mixtures cuts waste by 40%.

  • Pd Recovery : Adsorption on activated carbon achieves 92% catalyst reuse .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzoate moiety can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3-(1H-tetrazol-1-yl)phenol and 2-fluorobenzoic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: 3-(1H-tetrazol-1-yl)phenol and 2-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is not well-documented. compounds containing the tetrazole ring are known to interact with various biological targets, including enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Esters

Compound : 3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate (CAS: 912894-91-8)

  • Structural Difference : The benzoate substituent is 4-isopropoxy instead of 2-fluoro.
  • Key Properties: Molecular weight: 324.33 g/mol (vs. ~313.29 g/mol for the 2-fluoro analog, estimated).
  • Applications : Likely explored for similar medicinal or material science purposes, though specific data is unavailable.

Tetrazole Carboxylic Acid Derivatives

Compound: 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate

  • Structural Difference: A propanoic acid replaces the 2-fluorobenzoate ester.
  • Key Properties :
    • Coordination Chemistry: Acts as a ligand for metal ions, forming complexes with applications in catalysis or materials science. The esterified target compound may lack such coordination versatility due to the absence of a free carboxylate group .
  • Synthesis : Both compounds likely involve click chemistry or cyclization reactions, but the target’s esterification step introduces distinct synthetic challenges.

Fluorinated Heterocyclic Analogs

Compound : 2-(3-fluoro-phenyl)-1-[1-(2,3,4-trifluoro-phenyl)-1H-triazol-4-yl-methyl]-1H-benzimidazole (9a)

  • Structural Difference : Incorporates a benzimidazole core and triazole-fluorophenyl substituents instead of a tetrazole-benzoate system.
  • Key Properties: Fluorine Positioning: The 2,3,4-trifluoro substitution on the phenyl ring may enhance lipophilicity and target binding compared to the single 2-fluoro group in the target compound.

Benzimidazole-Thiazole-Triazole Hybrids

Compounds : e.g., 9a–9e ()

  • Structural Difference : Benzimidazole-thiazole-triazole scaffolds replace the tetrazole-benzoate framework.
  • Key Properties :
    • Synthesis Complexity: Multi-step reactions involving azide-alkyne cycloaddition and amidation, contrasting with the possibly simpler esterification route for the target compound.
    • Docking Studies: Compounds like 9c exhibit specific binding poses in molecular docking, hinting at structure-activity relationships (SAR) that could guide optimization of the target compound’s substituents .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate Tetrazole-phenyl ester 2-fluorobenzoate ~313.29 (estimated) Potential bioisostere, ester stability N/A
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate Tetrazole-phenyl ester 4-isopropoxybenzoate 324.33 Electron-donating substituent
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid Tetrazole-propanoic acid Phenyl, carboxylic acid 246.25 (anhydrous) Metal coordination, ligand
9a (Benzimidazole-thiazole-triazole) Benzimidazole-thiazole 2,3,4-trifluorophenyl ~500 (estimated) Antimicrobial/anticancer screening

Key Research Findings and Implications

  • Substituent Effects : Fluorine’s position (2- vs. 2,3,4-) and functional groups (ester vs. acid) critically influence physicochemical properties and biological interactions.
  • Synthetic Accessibility : The target compound’s esterification may offer a more straightforward synthesis compared to multi-heterocyclic hybrids (e.g., 9a–9e) .
  • Biological Potential: While direct data is lacking, fluorinated tetrazole esters are plausible candidates for drug discovery, leveraging fluorine’s metabolic stability and tetrazole’s bioisosteric role .

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to enhance the pharmacological properties of various compounds, making it a valuable structural component in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can be represented as follows:

  • Molecular Formula : C11H8F N5O2
  • Molecular Weight : 251.21 g/mol

This compound features a phenyl ring substituted with a tetrazole group and a fluorobenzoate moiety, which contributes to its diverse biological activities.

The biological activity of 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which plays a significant role in conditions like gout and hyperuricemia. The introduction of the tetrazole group enhances the binding affinity to the active site of XO, leading to improved potency compared to related compounds.

Antioxidant Activity

Research indicates that compounds containing tetrazole rings exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability of the tetrazole moiety to scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Studies have demonstrated that 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, potentially through the inhibition of COX enzymes, which are crucial in the inflammatory response. This effect is particularly relevant in the context of chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the tetrazole and benzoate moieties significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances potency against XO.
  • Fluorine Substitution : The incorporation of fluorine in the benzoate moiety has been linked to increased lipophilicity, improving cellular uptake and bioavailability.

Case Study 1: Xanthine Oxidase Inhibition

In a study focused on optimizing xanthine oxidase inhibitors, derivatives of 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate were synthesized and evaluated. One derivative exhibited an IC50 value of 0.031 μM, demonstrating a tenfold increase in potency compared to earlier compounds . Molecular docking studies revealed that the tetrazole group effectively formed hydrogen bonds with critical residues in the enzyme's active site.

Case Study 2: Antimicrobial Screening

A series of derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with enhanced lipophilicity showed improved antibacterial effects, supporting the hypothesis that structural modifications can lead to better therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate?

  • Methodology : Synthesis typically involves sequential steps:

  • Tetrazole Formation : [2+3] cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) to generate the tetrazole ring .
  • Esterification : Coupling the tetrazole-phenyl intermediate with 2-fluorobenzoic acid using carbodiimide reagents (EDC/HOBt) in polar aprotic solvents (DMF, DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the compound using spectroscopic techniques?

  • Key Techniques :

  • NMR : ¹H NMR (500 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and coupling patterns; ¹³C NMR confirms ester carbonyl (δ ~168 ppm) and tetrazole carbons (δ ~145 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₀FN₃O₂: 296.0784; observed: 296.0781) .
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tetrazole-fluorobenzoate hybrids?

  • Approaches :

  • Standardized Assays : Reproduce cytotoxicity studies (e.g., MTT assays) across multiple cell lines (e.g., prostate cancer PC-3 vs. DU145) under controlled O₂ levels .
  • Computational Validation : Molecular docking against protein targets (e.g., Akt-mTOR pathway proteins) to compare binding affinities of structural analogs .
  • Meta-Analysis : Cross-reference IC₅₀ values from independent studies, noting solvent systems (e.g., DMSO ≤0.1% v/v to avoid cytotoxicity artifacts) .

Q. What computational strategies improve pharmacokinetic predictions for derivatives?

  • Methods :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
  • Molecular Dynamics (MD) : Simulate membrane permeability using logP values (target: 2.5–3.5 for blood-brain barrier penetration) .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on fluorobenzoate) with bioavailability .

Q. How to experimentally validate F-actin modulation mechanisms for this compound?

  • Protocols :

  • Confocal Microscopy : Phalloidin-FITC staining to visualize F-actin reorganization in treated cells (e.g., 24-h exposure at 10 µM) .
  • Western Blotting : Quantify cofilin-1 phosphorylation (Ser³) and RAC-α activation using phospho-specific antibodies .
  • Pathway Inhibition : Co-treatment with LY294002 (PI3K inhibitor) to isolate Akt-mTOR pathway contributions .

Key Challenges & Methodological Notes

  • Synthetic Yield Optimization : Microwave-assisted synthesis (80°C, 30 min) improves tetrazole cyclization yields (from 45% to 68%) compared to conventional heating .
  • Purity Control : Use TLC (silica gel, ethyl acetate/hexane 1:1) to monitor reaction progress; Rf ≈ 0.4 for pure product .
  • Biological Assay Pitfalls : Ensure compound solubility via DMSO stock solutions (<0.1% v/v) to avoid false-negative results in cell-based assays .

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